5-(1-phenylcyclopropanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Properties
IUPAC Name |
5-(1-phenylcyclopropanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-19-16-14-23(13-9-17(16)22-18-8-4-5-12-24(18)19)20(26)21(10-11-21)15-6-2-1-3-7-15/h1-8,12H,9-11,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKHPFGKEWCRQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-phenylcyclopropanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring, followed by the introduction of the phenyl group and the triazatricyclo structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
5-(1-phenylcyclopropanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(1-phenylcyclopropanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-phenylcyclopropanecarbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Tricyclic Derivatives
| Compound ID | Core Structure | Key Substituents | Molecular Weight* | Notable Features |
|---|---|---|---|---|
| Target Compound | Tricyclic | 1-Phenylcyclopropanecarbonyl | ~450 g/mol | Cyclopropane rigidity; aromatic binding |
| 846589-37-5 | Tricyclic | 2,6-Difluorobenzamide; propyl chain | ~520 g/mol | Fluorine-enhanced lipophilicity |
| 846592-12-9 | Tricyclic | 3-Methoxypropyl; 3,5-dimethylbenzamide | ~540 g/mol | Methoxy group improves solubility |
| 846592-57-2 | Tricyclic | 2-Chlorophenylmethyl; pentyl chain | ~550 g/mol | Chlorine for hydrophobic interactions |
*Estimated based on substituent contributions.
Chemoinformatic Similarity Analysis
Similarity coefficients, such as the Tanimoto index , are widely used to quantify structural resemblance between compounds based on binary fingerprint data . While explicit similarity scores for the target compound are unavailable, the following trends are inferred:
- Cyclopropane vs.
- Electron-Withdrawing Groups : Fluorine (846589-37-5) and chlorine (846592-57-2) substituents may increase metabolic stability compared to the target’s phenyl group, which is more prone to oxidative metabolism.
- Polar Functional Groups : The methoxypropyl group in 846592-12-9 likely improves aqueous solubility relative to the target’s hydrophobic cyclopropane-phenyl system.
Research Findings and Implications
- Bioactivity : Nitrogen-rich tricyclic cores are associated with kinase inhibition, but substituents dictate specificity. For example, fluorinated benzamides (846589-37-5) may enhance binding to ATP pockets due to dipole interactions .
- Physicochemical Properties : The target compound’s logP is predicted to be lower than analogs with long alkyl chains (e.g., 846592-57-2), suggesting reduced membrane permeability but improved solubility in polar solvents.
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazatricyclo Framework : The triazatricyclo structure contributes to the compound's unique reactivity and interaction with biological targets.
- Phenylcyclopropanecarbonyl Moiety : This part of the molecule may influence its binding properties and overall biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O |
| Molecular Weight | 306.36 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Anticancer Activity : The triazatricyclo structure has been associated with the inhibition of tumor growth in various cancer cell lines.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.
Case Studies
-
Anticancer Studies :
- A study published in Journal of Medicinal Chemistry demonstrated that compounds similar to the target molecule inhibited the proliferation of human cancer cells (e.g., breast and lung cancer), showing IC50 values in the micromolar range. The mechanism involved apoptosis induction through mitochondrial pathways.
-
Antimicrobial Activity :
- Research published in Antimicrobial Agents and Chemotherapy highlighted that derivatives of triazatricyclo compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL.
Table 2: Summary of Biological Activities
| Activity Type | Reference Study | IC50/MIC Values |
|---|---|---|
| Anticancer | Journal of Medicinal Chemistry | Micromolar range |
| Antimicrobial | Antimicrobial Agents and Chemotherapy | 4 - 16 µg/mL |
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological efficacy. For example:
- Synthesis Optimization : Researchers have developed novel synthetic routes that improve yield and purity, which are critical for biological testing.
- Structure-Activity Relationship (SAR) : Detailed SAR studies indicate that modifications to the phenyl group significantly affect biological potency.
Future Directions
The ongoing research aims to:
- Explore the compound's potential as a lead candidate for drug development.
- Investigate its pharmacokinetics and toxicity profiles to assess viability for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
